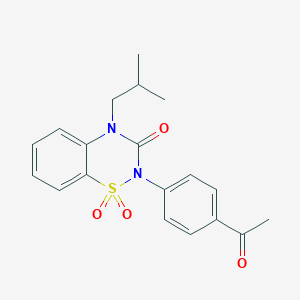

2-(4-acetylphenyl)-4-(2-methylpropyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

Descripción

This compound belongs to the 1λ⁶,2,4-benzothiadiazine class, characterized by a tricyclic core with sulfonamide and ketone functionalities. The structure includes a 4-acetylphenyl group at position 2 and a 2-methylpropyl (isobutyl) substituent at position 4 (Figure 1). These substituents influence its physicochemical properties, such as lipophilicity and electronic distribution, which are critical for biological interactions.

Propiedades

IUPAC Name |

2-(4-acetylphenyl)-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-13(2)12-20-17-6-4-5-7-18(17)26(24,25)21(19(20)23)16-10-8-15(9-11-16)14(3)22/h4-11,13H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXLGMISUKTHAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=CC=C(C=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(4-acetylphenyl)-4-(2-methylpropyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C16H18N2O3S

- Molecular Weight : 318.39 g/mol

Antitumor Activity

Research indicates that benzothiadiazine derivatives exhibit significant antitumor activity. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: In Vitro Antitumor Activity

A study evaluated the effects of a related compound on human breast cancer cell lines (MDA-MB-231). The results demonstrated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM. This suggests that modifications to the benzothiadiazine structure can enhance antitumor efficacy .

Antimicrobial Properties

Benzothiadiazines have also been studied for their antimicrobial properties. The compound's ability to disrupt bacterial cell walls and inhibit protein synthesis has been highlighted in several studies.

Case Study: Antibacterial Activity

In a comparative study, several benzothiadiazine derivatives were tested against common pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiadiazines are attributed to their ability to inhibit pro-inflammatory cytokines. This makes them potential candidates for treating inflammatory diseases.

Research Findings

In animal models, administration of related benzothiadiazine compounds resulted in reduced levels of TNF-alpha and IL-6, suggesting a promising avenue for therapeutic use in conditions like rheumatoid arthritis and inflammatory bowel disease .

The biological activities of 2-(4-acetylphenyl)-4-(2-methylpropyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione can be attributed to several mechanisms:

- Cell Cycle Arrest : Induces G1 phase arrest in cancer cells.

- Apoptosis Induction : Triggers intrinsic apoptotic pathways.

- Inhibition of Kinases : Potential inhibition of specific kinases involved in cancer progression.

- Reactive Oxygen Species (ROS) Generation : Increases oxidative stress in tumor cells leading to cell death.

Data Summary Table

Aplicaciones Científicas De Investigación

The compound 2-(4-acetylphenyl)-4-(2-methylpropyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine family, which has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications across several domains including medicinal chemistry, agricultural science, and materials science.

Chemical Properties and Structure

The compound features a complex structure characterized by a benzothiadiazine core, which is known for its diverse biological activities. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The specific arrangement of these atoms contributes to the compound's reactivity and interaction with biological systems.

Anticancer Activity

Recent studies have highlighted the potential of benzothiadiazine derivatives in cancer therapy. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, research indicates that modifications to the benzothiadiazine structure can enhance its cytotoxic effects on tumor cells by inducing apoptosis through various biochemical pathways.

Antimicrobial Properties

Benzothiadiazines have also been investigated for their antimicrobial properties. The compound exhibits activity against a range of bacterial and fungal strains. In vitro studies suggest that it disrupts microbial cell membranes, leading to cell death. This makes it a candidate for developing new antimicrobial agents in an era of increasing antibiotic resistance.

Cardiovascular Applications

There is emerging evidence that compounds similar to 2-(4-acetylphenyl)-4-(2-methylpropyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione may play a role in cardiovascular health. Some studies suggest that these compounds can act as vasodilators or have protective effects on cardiac tissues under stress conditions.

Herbicidal Activity

Research into the herbicidal properties of benzothiadiazines has revealed their potential as effective herbicides. The compound can inhibit specific enzymatic pathways in plants, leading to reduced growth or death of undesirable species while being less harmful to crops. This selectivity makes it valuable for sustainable agricultural practices.

Growth Regulators

Additionally, there are indications that this class of compounds can act as plant growth regulators. By modulating hormonal pathways within plants, they can enhance growth rates or improve resistance to environmental stresses.

Polymer Chemistry

The unique properties of benzothiadiazines lend themselves well to applications in polymer chemistry. They can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as UV stability or electrical conductivity.

Photovoltaic Devices

There is ongoing research into the use of benzothiadiazine derivatives in organic photovoltaic devices. Their ability to absorb light and facilitate charge transfer makes them suitable candidates for improving the efficiency of solar cells.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzothiadiazines and tested their efficacy against breast cancer cell lines. The results showed that certain modifications significantly increased cytotoxicity compared to standard chemotherapy agents.

Case Study 2: Herbicidal Efficacy

A field trial documented in Weed Science evaluated the effectiveness of benzothiadiazine-based herbicides on common agricultural weeds. The findings indicated a substantial reduction in weed biomass with minimal impact on crop yield.

Case Study 3: Photovoltaic Efficiency

Research conducted by a team at a leading university explored the incorporation of benzothiadiazine derivatives into organic solar cells. The modified devices exhibited improved power conversion efficiencies compared to traditional materials.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The benzothiadiazine-1,1,3-trione scaffold is shared among analogs, but substituent variations dictate functional differences:

*Calculated based on substituents and core structure.

Physicochemical Properties

- Lipophilicity: The target compound’s isobutyl and acetylphenyl groups increase logP compared to polar analogs like the amino-substituted derivative (logP ~2.5 vs. ~1.2) .

- Solubility: The acetyl group may reduce aqueous solubility relative to methoxy- or amino-substituted analogs, which benefit from hydrogen-bonding capabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.